molecular formula C21H24N4O3S2 B4637710 Ethyl 4-[4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)butanoylami no]benzoate

Ethyl 4-[4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)butanoylami no]benzoate

Cat. No.: B4637710
M. Wt: 444.6 g/mol
InChI Key: YTASICSGCOLKNZ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)butanoylamino]benzoate is a complex organic compound that features a unique combination of functional groups, including an ethyl ester, an amino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)butanoylamino]benzoate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a , which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

    Pyrimidine Synthesis: The pyrimidine ring is often synthesized via a , which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The thiophene and pyrimidine rings are then coupled using a suitable linker, such as a butanoyl group, through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)butanoylamino]benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s functional groups make it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)butanoylamino]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests that it could inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the thiophene and pyrimidine rings indicates potential interactions with DNA or RNA, which could lead to effects on gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: This compound shares the ethyl ester and benzoate functional groups but lacks the thiophene and pyrimidine rings.

    4-Amino-5,6-dimethylthiopheno[2,3-d]pyrimidine: This compound contains the thiophene and pyrimidine rings but lacks the ester and benzoate groups.

Uniqueness

Ethyl 4-[4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)butanoylamino]benzoate is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of both the thiophene and pyrimidine rings, along with the ester and amine groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-[4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylbutanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-4-28-20(27)14-7-9-15(10-8-14)23-16(26)6-5-11-29-21-24-18(22)17-12(2)13(3)30-19(17)25-21/h7-10H,4-6,11H2,1-3H3,(H,23,26)(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTASICSGCOLKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCSC2=NC(=C3C(=C(SC3=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)butanoylami no]benzoate
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Ethyl 4-[4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)butanoylami no]benzoate
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Ethyl 4-[4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)butanoylami no]benzoate
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Ethyl 4-[4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)butanoylami no]benzoate
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Ethyl 4-[4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)butanoylami no]benzoate
Reactant of Route 6
Ethyl 4-[4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)butanoylami no]benzoate

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